

BR103: Application Notes and Protocols for a Potent C3a Receptor Agonist

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For Researchers, Scientists, and Drug Development Professionals

Introduction

BR103 is a potent and metabolically stable small molecule agonist selective for the complement C3a receptor (C3aR), a G protein-coupled receptor (GPCR) critically involved in inflammatory and immune responses. With an effective concentration (EC50) of approximately 22 nM, **BR103** serves as a valuable research tool for investigating the physiological and pathological roles of C3aR activation. These application notes provide detailed protocols for the use of **BR103** in common in vivo and in vitro experimental models.

Data Presentation

Table 1: In Vitro Activity of **BR103**

Parameter	Value	Assay System
EC50	~22 nM	Calcium Mobilization in C3aR- expressing cells
Ki	185 nM	Competitive Radioligand Binding Assay

Table 2: In Vivo Dosage Guidelines for BR103



Animal Model	Species/Strain	Dose	Administration Route	Application
Paw Edema	Wistar Rat	350 μg in 100 μL	Subplantar Injection	Induction of acute inflammation

Experimental Protocols In Vivo Protocol: Rat Paw Edema Model

This protocol describes the induction of acute local inflammation in a rat model using BR103.

Materials:

- BR103
- Vehicle (e.g., sterile saline with 5% DMSO)
- Male Wistar rats (200-250 g)
- Parenteral syringes with 27-30 gauge needles
- · Plethysmometer or digital calipers

Procedure:

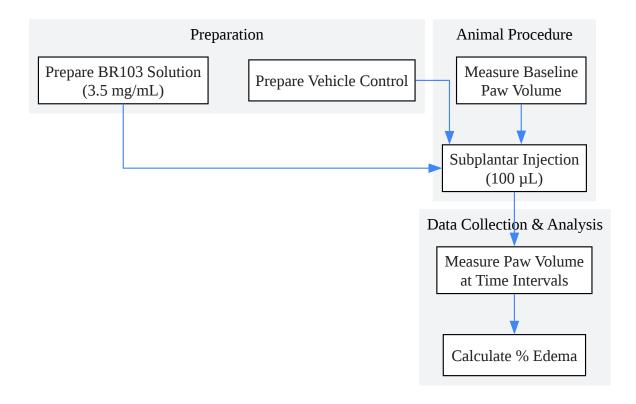
- Preparation of BR103 Solution:
 - Aseptically prepare a stock solution of BR103.
 - On the day of the experiment, dilute the stock solution with the vehicle to a final concentration of 3.5 mg/mL. Vortex to ensure complete dissolution.
- Animal Handling and Acclimation:
 - Acclimate animals to the experimental environment for at least 48 hours prior to the experiment.



- House animals in standard cages with free access to food and water.
- Induction of Paw Edema:
 - Gently restrain the rat.
 - Measure the initial volume of the right hind paw using a plethysmometer or the thickness with digital calipers. This will serve as the baseline measurement.
 - \circ Administer a 100 μ L subplantar injection of the **BR103** solution into the plantar surface of the right hind paw.
 - For the control group, inject 100 μL of the vehicle solution.
- Measurement of Edema:
 - Measure the paw volume or thickness at regular intervals post-injection (e.g., 30 minutes, 1, 2, 4, 6, and 24 hours).
 - The increase in paw volume or thickness is an indicator of inflammation.
- Data Analysis:
 - Calculate the percentage of paw edema at each time point using the following formula: %
 Edema = ((Vt V0) / V0) * 100 Where:
 - Vt = Paw volume/thickness at time 't'
 - V0 = Initial paw volume/thickness

Workflow for Rat Paw Edema Experiment





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Caption: Workflow for inducing and measuring paw edema in rats using BR103.

In Vitro Protocol: Intracellular Calcium Mobilization Assay

This protocol outlines a method to measure the ability of **BR103** to induce intracellular calcium mobilization in cells expressing the C3a receptor.

Materials:

- HEK293 cells stably expressing human C3aR (or other suitable cell line)
- Cell culture medium (e.g., DMEM with 10% FBS)
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)



- Pluronic F-127
- Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
- BR103
- 96-well black, clear-bottom microplates
- Fluorescence plate reader with kinetic reading capabilities

Procedure:

- Cell Culture and Plating:
 - Culture C3aR-expressing cells according to standard protocols.
 - Seed cells into 96-well black, clear-bottom plates at a density of 50,000-100,000 cells per well.
 - Incubate overnight to allow for cell attachment.
- Dye Loading:
 - \circ Prepare the dye loading solution by reconstituting Fluo-4 AM in DMSO and then diluting it in assay buffer to a final concentration of 2-5 μ M. Add Pluronic F-127 (0.02%) to aid in dye solubilization.
 - \circ Aspirate the culture medium from the cell plate and add 100 μL of the dye loading solution to each well.
 - Incubate the plate at 37°C for 45-60 minutes in the dark.
- Cell Washing:
 - Gently aspirate the dye loading solution.
 - Wash the cells twice with 100 μL of assay buffer per well.
 - After the final wash, add 100 μL of assay buffer to each well.



Calcium Flux Measurement:

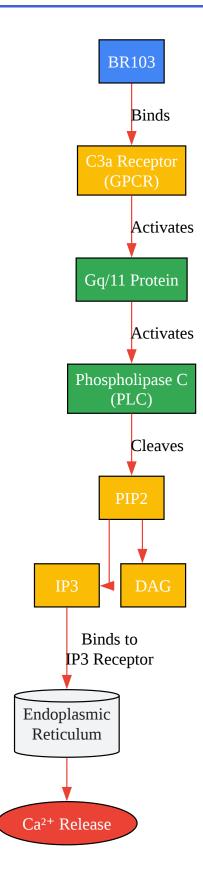
- Prepare a serial dilution of BR103 in assay buffer at 2X the final desired concentrations.
- Place the cell plate into the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C).
- Set the instrument to record fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) over time.
- Establish a stable baseline reading for 10-20 seconds.
- Add 100 μL of the 2X BR103 dilutions to the respective wells.
- Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak response.

Data Analysis:

- \circ The change in fluorescence intensity (Δ F) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
- Plot the ΔF against the logarithm of the BR103 concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Signaling Pathway for C3aR-Mediated Calcium Mobilization





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Caption: C3aR activation by BR103 leads to intracellular calcium release.



In Vitro Protocol: Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This protocol is for measuring **BR103**-induced mast cell degranulation by quantifying the release of the granular enzyme β -hexosaminidase.

Materials:

- RBL-2H3 cells (rat basophilic leukemia cell line) or primary mast cells
- · Cell culture medium
- Tyrode's buffer (or similar physiological buffer)
- BR103
- p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG, substrate for β-hexosaminidase)
- Stop solution (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10.5)
- 96-well plates
- Spectrophotometer (plate reader) capable of reading absorbance at 405 nm

Procedure:

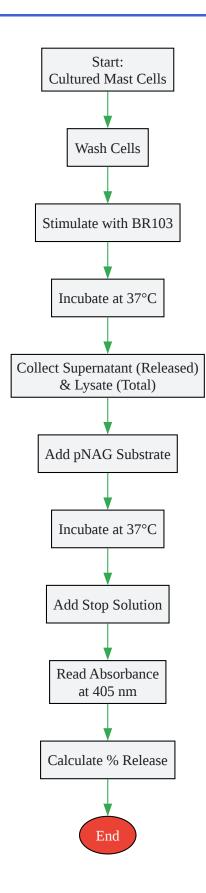
- · Cell Culture:
 - Culture RBL-2H3 cells in appropriate medium. For sensitization to a specific antigen (as a positive control), incubate with IgE overnight.
- Cell Stimulation:
 - Wash the cells twice with Tyrode's buffer.
 - Add 50 μL of Tyrode's buffer containing various concentrations of BR103 to the wells.
 Include a positive control (e.g., antigen for IgE-sensitized cells, or a calcium ionophore) and a negative control (buffer only).



- Incubate at 37°C for 30-60 minutes.
- Sample Collection:
 - After incubation, centrifuge the plate at a low speed to pellet the cells.
 - \circ Carefully collect 20 μ L of the supernatant from each well and transfer to a new 96-well plate.
 - \circ To measure the total β -hexosaminidase content, lyse the cells in the remaining wells by adding 50 μ L of 0.1% Triton X-100. Collect 20 μ L of the lysate.
- · Enzymatic Reaction:
 - \circ Add 50 μ L of the pNAG substrate solution (e.g., 1 mM in citrate buffer, pH 4.5) to each well containing the supernatant or lysate.
 - Incubate at 37°C for 60-90 minutes.
- Measurement:
 - Stop the reaction by adding 200 μL of the stop solution to each well.
 - Measure the absorbance at 405 nm using a microplate reader.
- Data Analysis:
 - Calculate the percentage of β-hexosaminidase release using the following formula: %
 Release = (Absorbance of Supernatant / Absorbance of Lysate) * 100

Logical Flow of Mast Cell Degranulation Assay





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Caption: Experimental workflow for the β -hexosaminidase release assay.



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